

Pharmacological Profile of [D-Pro2,D-Trp7,9] Substance P: A Technical Guide

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Compound of Interest

Compound Name: [D-Pro2,D-Trp7,9] Substance P

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pro2,D-Trp7,9] Substance P is a synthetic analog of the neuropeptide Substance P (SP). It is a potent antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. This technical guide provides a comprehensive overview of the pharmacological profile of [D-Pro2,D-Trp7,9] Substance P, including its binding affinity, functional activity, and effects on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the tachykinin system.

Core Pharmacological Properties

[D-Pro2,D-Trp7,9] Substance P is primarily characterized by its competitive antagonism at the NK1 receptor. However, its pharmacological profile is complex, also exhibiting partial agonist activity and non-specific effects such as histamine release, which are crucial considerations in its experimental application.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative parameters defining the pharmacological activity of [D-Pro2,D-Trp7,9] Substance P.



Parameter	Value	Species/Tissue	Assay Type	Reference
pA2	6.1	Guinea-pig taenia coli	Functional Antagonism (Contraction)	[1][2]
Binding Affinity (Ki/IC50)	0.4 μM - 5 μM	Various	Radioligand Binding	[2]
Antiproliferative Effect	Effective at 100 μΜ	Various cancer cell lines	Cell Proliferation Assay	[2]
Partial Agonist Activity (Emax)	~30% of Substance P	Rat colon muscularis mucosae	Functional Agonism (Contraction)	[3]

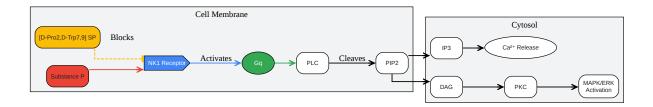
Signaling Pathways

Substance P, through its interaction with the NK1 receptor, activates multiple intracellular signaling cascades. As an antagonist, **[D-Pro2,D-Trp7,9] Substance P** competitively inhibits these pathways. The primary signaling mechanisms involve the coupling of the NK1 receptor to Gq and Gs G-proteins.

Gq-Mediated Signaling Pathway

Activation of the Gq protein by the NK1 receptor initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can lead to the activation of downstream kinases such as the mitogen-activated protein kinases (MAPK), including ERK.



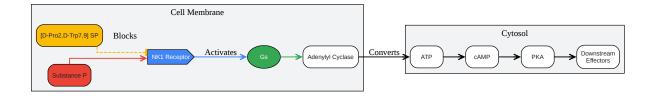


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Gq-Mediated Signaling Pathway of the NK1 Receptor.

Gs-Mediated Signaling Pathway

In addition to Gq coupling, the NK1 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors.



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Gs-Mediated Signaling Pathway of the NK1 Receptor.

Experimental Protocols

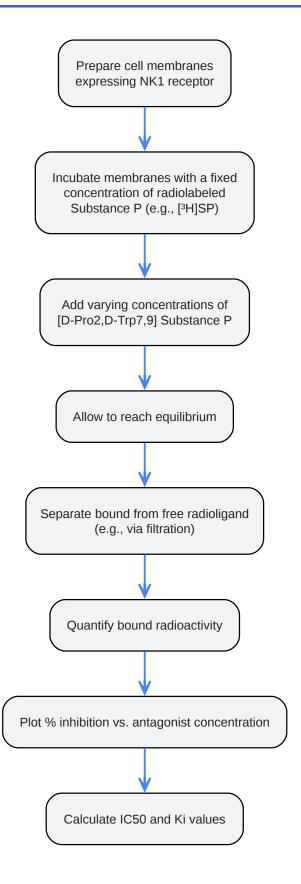


Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of **[D-Pro2,D-Trp7,9] Substance P**. Below are outlines of key experimental protocols.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of **[D-Pro2,D-Trp7,9] Substance P** for the NK1 receptor.





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Workflow for a competitive radioligand binding assay.



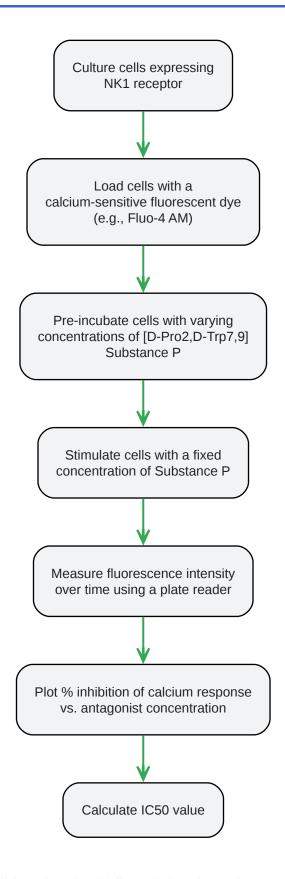
Protocol Outline:

- Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
- Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P) and a range of concentrations of [D-Pro2,D-Trp7,9] Substance P.
- Equilibration: Incubate the mixture at a defined temperature for a sufficient time to allow binding to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition of radioligand binding against the
 concentration of [D-Pro2,D-Trp7,9] Substance P to determine the IC50 value. The Ki value
 can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of **[D-Pro2,D-Trp7,9] Substance P** to inhibit Substance P-induced increases in intracellular calcium.





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Workflow for a calcium mobilization assay.



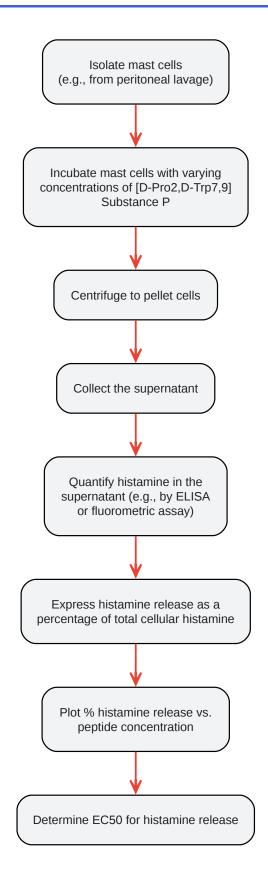
Protocol Outline:

- Cell Culture: Plate cells stably or transiently expressing the NK1 receptor in a multi-well plate.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
- Antagonist Incubation: Pre-incubate the cells with various concentrations of [D-Pro2,D-Trp7,9] Substance P.
- Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the cells.
- Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist and plot the percentage of inhibition to calculate the IC50 value.

Histamine Release Assay

This assay quantifies the non-specific histamine-releasing properties of **[D-Pro2,D-Trp7,9] Substance P** from mast cells.





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Workflow for a histamine release assay.



Protocol Outline:

- Mast Cell Isolation: Isolate mast cells from a suitable source, such as rat peritoneal lavage.
- Incubation: Incubate the isolated mast cells with a range of concentrations of [D-Pro2,D-Trp7,9] Substance P.
- Separation: Centrifuge the cell suspension to pellet the mast cells.
- Supernatant Collection: Carefully collect the supernatant containing the released histamine.
- Histamine Quantification: Measure the concentration of histamine in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
- Data Analysis: Calculate the percentage of histamine release relative to the total cellular histamine content and plot this against the peptide concentration to determine the EC50 for histamine release.

Conclusion

[D-Pro2,D-Trp7,9] Substance P is a valuable pharmacological tool for studying the roles of Substance P and the NK1 receptor in various physiological and pathological processes. Its potent antagonist activity at the NK1 receptor is well-established. However, researchers must be mindful of its partial agonist effects and its ability to induce histamine release, which can confound experimental results if not properly controlled for. The data and protocols presented in this guide are intended to facilitate the effective and appropriate use of this important research compound.

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References



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